Dimethylphenylsilylacetic acid

Übersicht

Beschreibung

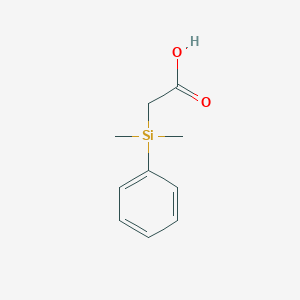

Dimethylphenylsilylacetic acid is a chemical compound with the molecular formula C10H14O2Si . It has a molecular weight of 194.30200 .

Molecular Structure Analysis

The molecular structure of Dimethylphenylsilylacetic acid consists of 10 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Dimethylphenylsilylacetic acid has a density of 1.04g/cm3 . Its boiling point is 298.4ºC at 760 mmHg . The melting point is not available . The flash point is 134.2ºC .Wissenschaftliche Forschungsanwendungen

Hydroxyl Group Protection

It's used in protecting hydroxyl groups as tert-butyldimethylsilyl derivatives. These ethers are stable in water or alcohol bases and to hydrogenolysis and mild chemical reduction, proving useful in a variety of hydroxyl-protecting applications including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Catalysis

Dimethylphenylsilylacetic acid acts as a catalyst in various chemical reactions. For instance, it's used in the hydrosilylation of aldehydes and ketones, catalyzed by perrhenic acid, to produce silylated ethers. It also aids in the dehydrogenative silylation of alcohols (Reis & Royo, 2007).

Cleavage of Vinyl Carbon-Silicon Bond

It's involved in the removal of the dimethylphenylsilyl group from a vinyl carbon, facilitated by tetrabutylammonium fluoride. The presence of the phenyl group on the silicon atom plays a critical role in this process (Oda et al., 1985).

Chelating Ligands

Dimethylphenylsilylacetic acid derivatives, such as phosphinylmethylphosphinates, have been prepared and used as chelating ligands for metals like zinc and chromium, forming stable metal chelates (King, Block & Popoff, 1965).

Silyl Conjugate Additions

It plays a role in silyl conjugate additions to α,β-unsaturated conjugated compounds, particularly in mild methods for installing the dimethylphenylsilyl group on the β-carbon of electron-deficient olefins (Calderone & Santos, 2012).

Enantioselective Conjugate Additions

It's also employed in enantioselective conjugate additions to cyclic and acyclic α,β-unsaturated carbonyls. These transformations are catalyzed by chiral N-heterocyclic carbenes and proceed efficiently in an aqueous solution (O’Brien & Hoveyda, 2011).

Material Science Applications

It's used in the synthesis of silole-containing poly(silylenevinylene)s, which demonstrate potential in applications like explosive detection due to their aggregation-enhanced emission characteristics (Zhao et al., 2012).

Intermolecular Hydrogen Bonding

Dimethylphenylsilylacetic acid analogs, such as 2,2-dimethylbutynoic acid with a pyridone terminus, are studied for their ability to form intermolecularly hydrogen-bonded dimers, which is crucial in molecular recognition and crystal engineering (Wash et al., 1997).

Synthesis of Formyl Compounds and Formic Acid

It's used in the catalytic synthesis of silyl formates from CO2 and for the synthesis of formamides, formic acid, and secondary alcohols (Itagaki, Yamaguchi & Mizuno, 2013).

Synthesis of Organosilicon Compounds

It is a component in the synthesis of organosilicon compounds containing the dimethylphosphinic acid group (Andrianov & Kuznetsova, 1961).

Eigenschaften

IUPAC Name |

2-[dimethyl(phenyl)silyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,8-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXBEYAODSEDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901596 | |

| Record name | NoName_728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylphenylsilylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.